![molecular formula C10H16Cl2N2 B580701 [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride CAS No. 1181458-04-7](/img/structure/B580701.png)
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
One study has shown that a compound with a similar structure potently inhibited ripk1, a protein involved in necroptosis, and could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride typically involves the formation of the indole ring system followed by the introduction of the ethylamine side chain. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. This is followed by a Buchwald–Hartwig amination reaction to introduce the ethylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce more saturated amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various pharmaceuticals and natural products .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a model compound for studying the behavior of indole derivatives in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Indole derivatives have shown promise in the treatment of various conditions, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness: What sets [2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride apart is its specific structure, which combines the indole core with an ethylamine side chain. This unique combination allows it to interact with a distinct set of molecular targets and exhibit specific biological activities .
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;/h1-4H,5-8,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJYMKHESNSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-04-7 |
Source


|
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
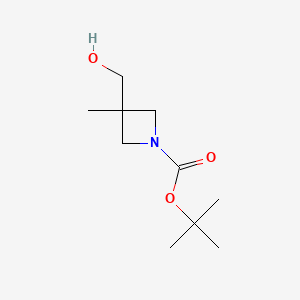
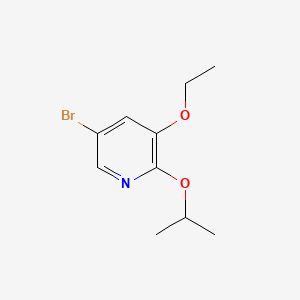
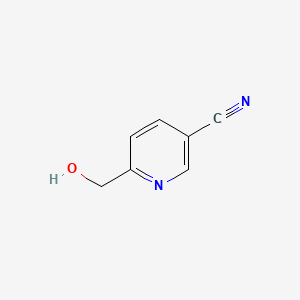
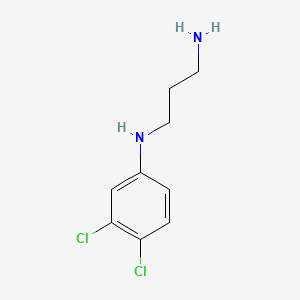
![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
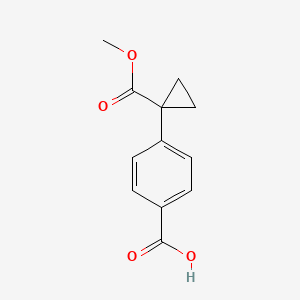
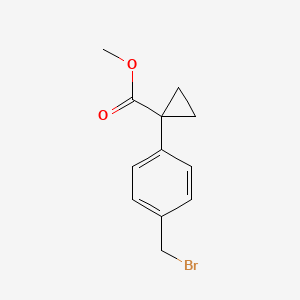
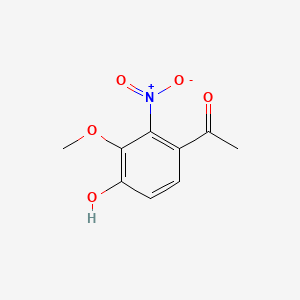

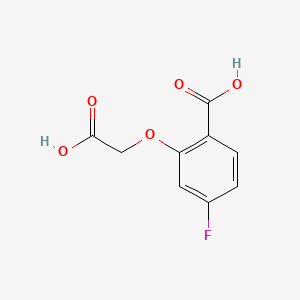


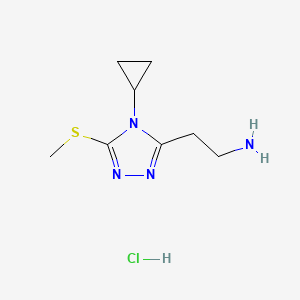
![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)
